2-amino-2-(2,3-dihydro-1H-inden-1-yl)acetic acid

Overview

Description

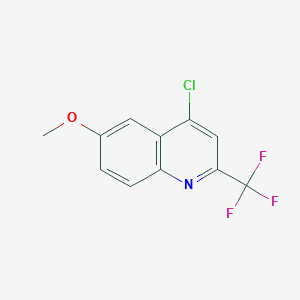

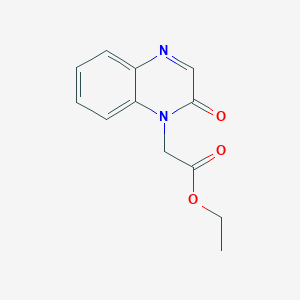

“2-amino-2-(2,3-dihydro-1H-inden-1-yl)acetic acid”, also known as DL-2-Indanylglycine, is an organic compound with the molecular formula C11H13NO2 . It is commonly used as a synthetic intermediate in the production of various amino acid-based drugs .

Synthesis Analysis

The synthesis of DL-2-Indanylglycine involves a condensation reaction between 2,3-dihydro-1H-inden-2-aldehyde and glycine to produce a precursor. This precursor is then reduced and purified through crystallization to yield DL-2-Indanylglycine .

Molecular Structure Analysis

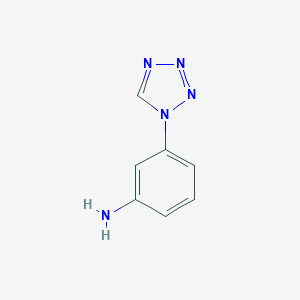

The molecular structure of “2-amino-2-(2,3-dihydro-1H-inden-1-yl)acetic acid” is characterized by a 2,3-dihydro-1H-inden-2-yl group attached to an amino acid moiety. The InChI code for this compound is 1S/C9H12NO3P.ClH/c10-9 (14 (11,12)13)5-7-3-1-2-4-8 (7)6-9;/h1-4H,5-6,10H2, (H2,11,12,13);1H .

Physical And Chemical Properties Analysis

The compound has a molecular weight of 191.23 . It is predicted to have a density of 1.254±0.06 g/cm3 and a boiling point of 372.9±25.0 °C .

Scientific Research Applications

Comprehensive Analysis of 2-Amino-2-(2,3-dihydro-1H-inden-1-yl)acetic Acid Applications:

Radioprotective Agent

Research indicates that derivatives of indene, such as 2-amino-5,6-dihydro-4H-1,3-thiazine, exhibit radioprotective effects by enhancing the recovery of the hematopoietic system and reducing oxidative stress . It is plausible that 2-amino-2-(2,3-dihydro-1H-inden-1-yl)acetic acid could be explored for similar applications due to its structural similarity.

Anti-HIV Agent

Indole derivatives have been studied for their potential as anti-HIV agents . The structural framework of indene in 2-amino-2-(2,3-dihydro-1H-inden-1-yl)acetic acid suggests it may also hold promise in this field through molecular docking studies to explore its efficacy against HIV-1.

Anticancer and Antibacterial Activities

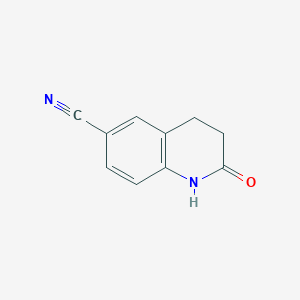

Quinazolinone derivatives containing amino substituted amino moieties have shown cytotoxic and antibacterial activities . By analogy, the amino group present in 2-amino-2-(2,3-dihydro-1H-inden-1-yl)acetic acid could be key in researching its potential for similar biological activities.

Phosphonate Analogue

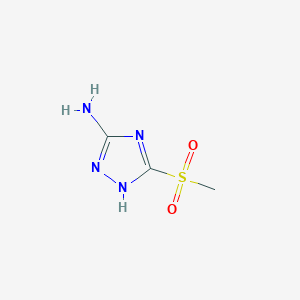

The compound (2-Amino-2,3-dihydro-1H-inden-2-yl)phosphonic acid hydrochloride is a related phosphonate analogue . This suggests that 2-amino-2-(2,3-dihydro-1H-inden-1-yl)acetic acid could be modified to create phosphonate analogues with potential applications in medicinal chemistry.

Extracellular Matrix (ECM) Modulation

Studies on 2-Amino-2,3-dihydro-1H-indene-based compounds have shown involvement in ECM modulation, which is crucial in cancer development and therapy resistance . This indicates a potential application for 2-amino-2-(2,3-dihydro-1H-inden-1-yl)acetic acid in stroma-targeting therapies.

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.

Mode of Action

Indole derivatives are known to interact with their targets in a way that can lead to a variety of biological effects . The exact nature of these interactions and the resulting changes would depend on the specific targets involved.

Biochemical Pathways

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could potentially affect a wide range of biochemical pathways.

Result of Action

Given the wide range of biological activities associated with indole derivatives , it can be inferred that the compound could potentially have diverse effects at the molecular and cellular levels.

properties

IUPAC Name |

2-amino-2-(2,3-dihydro-1H-inden-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c12-10(11(13)14)9-6-5-7-3-1-2-4-8(7)9/h1-4,9-10H,5-6,12H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASAYGFYEVSZTBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2C1C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20619012 | |

| Record name | Amino(2,3-dihydro-1H-inden-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20619012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-2-(2,3-dihydro-1H-inden-1-yl)acetic acid | |

CAS RN |

179185-78-5 | |

| Record name | α-Amino-2,3-dihydro-1H-indene-1-acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=179185-78-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Amino(2,3-dihydro-1H-inden-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20619012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2'-Methyl[1,1'-biphenyl]-4-yl)methanol](/img/structure/B180179.png)

![6-Chloro-2H-thieno[3,2-e][1,2]thiazin-4(3H)-one 1,1-dioxide](/img/structure/B180190.png)

![4-[(9-Hydroxynonyl)oxy]benzoic acid](/img/structure/B180201.png)